4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol
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Overview
Description
4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolin-2-one derivatives, while reduction could produce quinolin-2-ol derivatives.
Scientific Research Applications
4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and piperidine-containing molecules. Examples include:
Uniqueness
What sets 4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-13-11-20(23-14(2)22-13)28-15-7-9-25(10-8-15)21(27)17-12-19(26)24-18-6-4-3-5-16(17)18/h3-6,11-12,15H,7-10H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGQKQZRKKULAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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